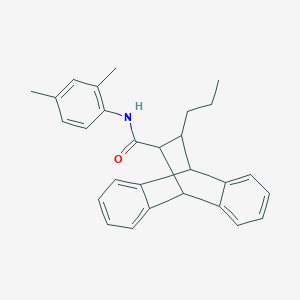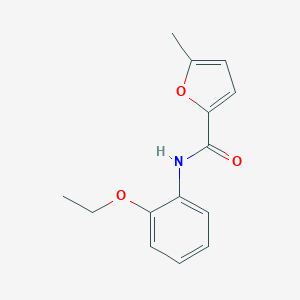![molecular formula C33H30N4O2S B388565 ethyl 4-(2,5-dimethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B388565.png)
ethyl 4-(2,5-dimethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a phthalazine-thiadiazole core, which is known for its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, phenyl derivatives, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of such complex compounds often requires optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as high-pressure reactors, continuous flow systems, and automated synthesis platforms. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate: A similar compound with slight variations in the substituents or ring structure.
Spiro Compounds: Other spiro compounds with different core structures or functional groups.
Uniqueness
The uniqueness of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C33H30N4O2S |
|---|---|
Poids moléculaire |
546.7g/mol |
Nom IUPAC |
ethyl 4'-(2,5-dimethylphenyl)-4-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C33H30N4O2S/c1-5-39-32(38)31-35-37(26-19-16-22(2)17-20-26)33(40-31)29-14-10-9-13-27(29)30(28-21-23(3)15-18-24(28)4)34-36(33)25-11-7-6-8-12-25/h6-21H,5H2,1-4H3 |
Clé InChI |
CFEUPBDKDNMICV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)C |
SMILES canonique |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-(3,4-dichlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B388482.png)
![ethyl 2-[4-(allyloxy)-3-bromobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388483.png)
![6-Amino-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B388484.png)
![N'-[2-(2,4-dichlorophenoxy)propanoyl]-4-fluorobenzohydrazide](/img/structure/B388487.png)
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol](/img/structure/B388488.png)
![N-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)benzamide](/img/structure/B388492.png)



![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-methoxyphenyl)methanone](/img/structure/B388499.png)
![5-[(2-bromoethyl)sulfanyl]-1-phenyl-1H-tetraazole](/img/structure/B388500.png)
![2-[[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B388501.png)


